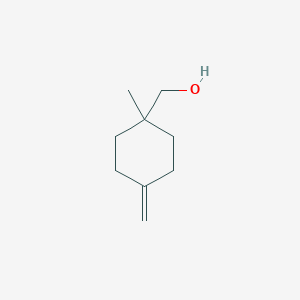

(1-methyl-4-methylidenecyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-methyl-4-methylidenecyclohexyl)methanol: is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, featuring a methyl group and a methylene group attached to the cyclohexane ring, along with a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-4-methylidenecyclohexyl)methanol typically involves the reaction of cyclohexanone with methyllithium, followed by a reduction step. The reaction conditions often include:

Cyclohexanone: as the starting material.

Methyllithium: as the methylating agent.

Reduction: using a suitable reducing agent such as or .

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic hydrogenation: of the corresponding ketone.

Continuous flow reactors: to ensure efficient and scalable production.

Purification: steps such as distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: (1-methyl-4-methylidenecyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Nucleophiles: Such as or for substitution reactions.

Major Products:

Oxidation products: Ketones or aldehydes.

Reduction products: Alkanes.

Substitution products: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

(1-methyl-4-methylidenecyclohexyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (1-methyl-4-methylidenecyclohexyl)methanol exerts its effects involves:

Molecular targets: Such as enzymes and receptors in biological systems.

Pathways: The compound may interact with specific metabolic pathways, influencing biochemical processes.

Comparaison Avec Des Composés Similaires

Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.

Cyclohexanone: The ketone analog of (1-methyl-4-methylidenecyclohexyl)methanol.

Methylcyclohexane: A related compound with a methyl group attached to the cyclohexane ring.

Uniqueness: this compound is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring, along with a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

(1-Methyl-4-methylidenecyclohexyl)methanol, also known as γ-terpineol, is a monoterpene alcohol with notable biological activities. This compound is characterized by its unique cyclohexane structure and is often studied for its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- CAS Number : 586-81-2

The structure of this compound features a cyclohexane ring with a methyl and a methylene group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for natural preservative applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

These findings suggest that the compound could be utilized in food preservation and pharmaceutical formulations.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.

Mechanism of Action :

The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in regulating immune response and inflammation.

Study 1: In Vivo Antimicrobial Efficacy

A study conducted on mice infected with Staphylococcus aureus showed that administration of this compound significantly reduced bacterial load compared to control groups. The treated group exhibited a 60% reduction in infection severity, indicating its potential as an antimicrobial agent in clinical settings.

Study 2: Anti-inflammatory Activity in Rats

In another study, rats subjected to induced inflammation were treated with this compound. The results indicated a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its efficacy in managing inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Receptor Binding : The compound binds to specific receptors involved in pain and inflammation.

- Enzyme Inhibition : It inhibits enzymes responsible for the synthesis of inflammatory mediators.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells.

Propriétés

IUPAC Name |

(1-methyl-4-methylidenecyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBIYBPISLKOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C)CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.